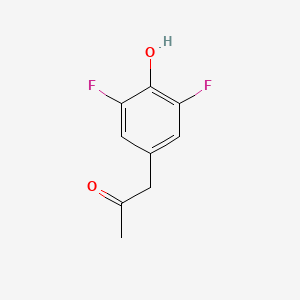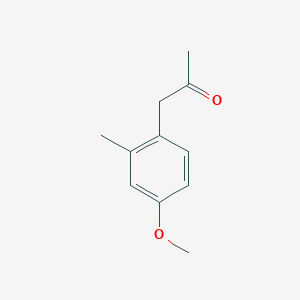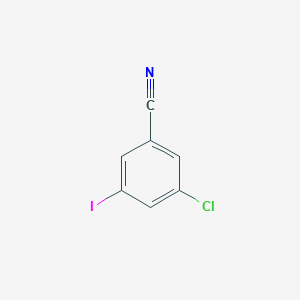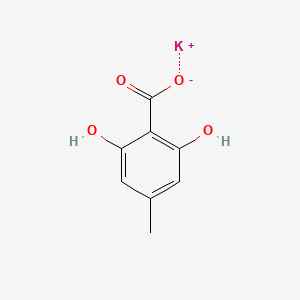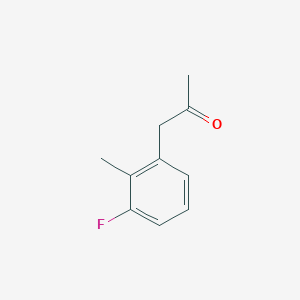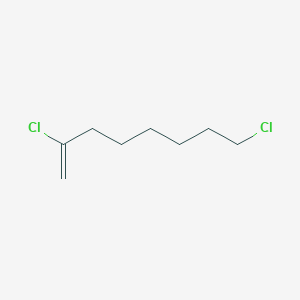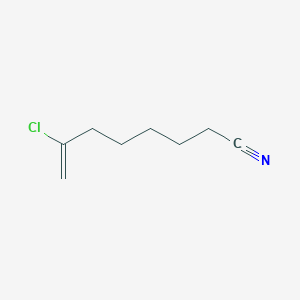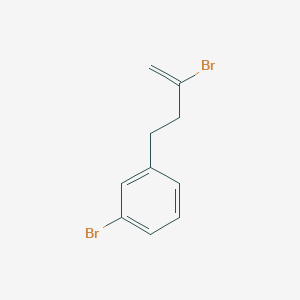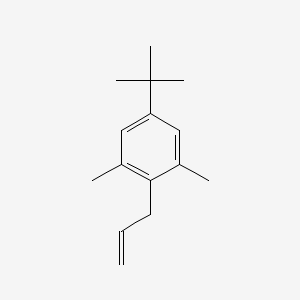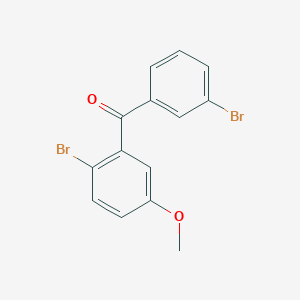
2,3'-Dibromo-5-methoxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3’-Dibromo-5-methoxybenzophenone is a chemical compound with the molecular formula C14H10Br2O2 . It has a molecular weight of 370.04 . The IUPAC name for this compound is (2-bromo-5-methoxyphenyl) (3-bromophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2,3’-Dibromo-5-methoxybenzophenone consists of a benzophenone core with bromine atoms at the 2 and 3’ positions and a methoxy group at the 5 position .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3’-Dibromo-5-methoxybenzophenone include a molecular weight of 370.04 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Marine Applications
Bromophenols, closely related to 2,3'-Dibromo-5-methoxybenzophenone, have been extensively researched for their antioxidant properties and potential applications in marine biology. A study on the marine red alga Rhodomela confervoides isolated 19 naturally occurring bromophenols, including six new structures. These compounds showed potent free radical scavenging activity against DPPH and ABTS radicals, suggesting that Rhodomela confervoides could be an excellent source of natural antioxidants. This finding indicates the potential of these bromophenols in preventing oxidative deterioration of food and possibly in pharmaceutical applications (Li et al., 2011). Moreover, a different set of bromophenol derivatives isolated from the same red alga displayed antibacterial activity against various bacterial strains, highlighting their potential as natural antibacterial agents (Xu et al., 2003).
Carbonic Anhydrase Inhibition
Research on bromophenol derivatives has also revealed their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. Novel bromophenol derivatives have been synthesized and tested for their inhibitory potency against human carbonic anhydrase isoforms hCA I and hCA II. The compounds exhibited competitive inhibition and showed strong inhibitory activity against hCA I, indicating their potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Akbaba et al., 2013).
Environmental Monitoring and Impact
Studies on this compound and related compounds have also focused on their environmental presence, monitoring, and potential impact. A study detailing a procedure for determining hydroxylated benzophenone UV absorbers in environmental water samples highlighted the widespread presence of these compounds, including this compound, in aquatic environments. This research underlines the importance of monitoring these compounds due to their potential environmental impact and the need for efficient water treatment processes to remove them (Negreira et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
Brominated compounds often participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Brominated compounds can potentially affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability .
Result of Action
Similar compounds have been known to inhibit certain enzymes and affect cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3’-Dibromo-5-methoxybenzophenone. Factors such as pH, temperature, and the presence of other compounds can potentially affect its activity .
Biochemische Analyse
Biochemical Properties
2,3’-Dibromo-5-methoxybenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose metabolism . The compound acts as an inhibitor of PTP1B, thereby modulating the enzyme’s activity and impacting cellular processes related to glucose homeostasis.
Cellular Effects
The effects of 2,3’-Dibromo-5-methoxybenzophenone on cells are diverse and depend on the cell type and context. In insulin-resistant HepG2 cells, the compound has been shown to enhance glucose uptake, suggesting a potential role in improving insulin sensitivity . Additionally, 2,3’-Dibromo-5-methoxybenzophenone can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
At the molecular level, 2,3’-Dibromo-5-methoxybenzophenone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PTP1B, inhibiting its activity and leading to changes in downstream signaling pathways . This inhibition can result in altered gene expression and metabolic flux, ultimately impacting cellular function. Additionally, the presence of bromine and methoxy groups in the compound’s structure may contribute to its binding affinity and specificity for certain biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’-Dibromo-5-methoxybenzophenone can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the magnitude of these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of 2,3’-Dibromo-5-methoxybenzophenone vary with different dosages in animal models. At lower doses, the compound can enhance glucose uptake and improve insulin sensitivity without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including liver damage and disruption of normal metabolic processes . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
2,3’-Dibromo-5-methoxybenzophenone is involved in several metabolic pathways, primarily through its interaction with enzymes such as PTP1B. By inhibiting PTP1B, the compound can alter the flux of metabolites through pathways related to glucose metabolism and insulin signaling . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic processes and the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, 2,3’-Dibromo-5-methoxybenzophenone is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as solubility and affinity for certain biomolecules.
Subcellular Localization
The subcellular localization of 2,3’-Dibromo-5-methoxybenzophenone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on the context and the presence of specific targeting sequences . This localization can impact the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments.
Eigenschaften
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c1-18-11-5-6-13(16)12(8-11)14(17)9-3-2-4-10(15)7-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEQSXZCMATXOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641441 |
Source


|
| Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-87-6 |
Source


|
| Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
